Trimethyl Methanetricarboxylate: A Comprehensive Technical Guide
Trimethyl Methanetricarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a versatile chemical intermediate with significant applications in organic synthesis. Its unique trifunctional structure makes it a valuable building block for the creation of complex molecular architectures, including pharmaceuticals and functional polymers. This technical guide provides an in-depth overview of the synthesis, chemical and physical properties, and key synthetic applications of trimethyl methanetricarboxylate, presented in a format tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
Trimethyl methanetricarboxylate is a colorless, crystalline solid at room temperature. A comprehensive summary of its key physical and chemical properties is provided in Table 1.
| Property | Value |
| CAS Number | 1186-73-8 |
| Molecular Formula | C₇H₁₀O₆ |
| Molecular Weight | 190.15 g/mol |
| Melting Point | 43-45 °C |
| Boiling Point | 128-142 °C at 18 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as methanol, ether, and acetone. |
| Appearance | White crystalline solid |
Synthesis of Trimethyl Methanetricarboxylate
The synthesis of trimethyl methanetricarboxylate is most effectively achieved through the reaction of the sodium salt of dimethyl malonate with methyl chloroformate in an inert solvent. The following experimental protocol is adapted from a well-established procedure.
Experimental Protocol
Materials:
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Sodium (13 g, 0.56 gram atom)
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Dry xylene (400 cc)
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Dimethyl malonate (69 g, 0.57 mole)
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Methyl chloroformate (57 g, 0.6 mole)
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Methyl alcohol
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Petroleum ether (b.p. 32–45°)
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Calcium chloride
Equipment:
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2-liter three-necked flask
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Upright condenser
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Separatory funnel
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Mercury-sealed stirrer
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Oil bath
Procedure:
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Preparation of Sodium Methyl Malonate: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture to disperse the sodium into fine globules. Gradually add 69 g of dimethyl malonate over 5-10 minutes. A vigorous evolution of hydrogen will occur as sodium methyl malonate precipitates as a pasty mass. Maintain vigorous stirring to prevent caking.
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Reaction with Methyl Chloroformate: Cool the mixture, and when the temperature reaches approximately 65°C, add 57 g of methyl chloroformate over 5-10 minutes. After the addition is complete, slowly heat the mixture to its boiling point over 15-20 minutes. Maintain boiling and stirring for five hours.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to fill the flask to about two-thirds of its volume and stir for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride. Filter the solution and distill under reduced pressure.
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Purification: After removing the xylene, the crude trimethyl methanetricarboxylate will distill at 128-142°C/18 mmHg. The crude product, which may be semi-solid upon cooling, is purified by recrystallization. Dissolve the crude product in an equal volume of methyl alcohol and cool the solution in a freezing mixture to induce crystallization. Filter the crystals and repeat the cooling process with the mother liquor to obtain subsequent crops of crystals.
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Final Product: The purified product consists of fine, snow-white crystals with a melting point of 43–45°C. The yield is approximately 40–42 g (40–42% of the theoretical amount).
Synthetic Applications and Logical Workflow
Trimethyl methanetricarboxylate and its diethyl analog are valuable precursors in the synthesis of various heterocyclic compounds, most notably barbiturates. The following diagram illustrates the general synthetic pathway for the formation of barbituric acid from dimethyl malonate, a key starting material for trimethyl methanetricarboxylate. This represents a fundamental logical workflow in the application of malonic esters in medicinal chemistry.
Conclusion
Trimethyl methanetricarboxylate is a chemical intermediate of significant value in organic synthesis. The detailed experimental protocol provided herein offers a reliable method for its preparation. Its utility as a precursor for more complex molecules, such as barbiturates, underscores its importance in the fields of medicinal chemistry and drug development. The structured presentation of its properties and synthesis is intended to serve as a valuable resource for researchers and scientists in these domains.
